molecular formula C7H4N2O3S B1585618 6-Nitro-2-benzothiazolinone CAS No. 28620-12-4

6-Nitro-2-benzothiazolinone

Cat. No. B1585618
Key on ui cas rn: 28620-12-4
M. Wt: 196.19 g/mol
InChI Key: QITPMSSAFSZYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06919362B2

Procedure details

0.1 mol of benzothiazolinone is dissolved in 100 ml of acetic anhydride and the solution is cooled to −10° C. 10 ml of nitric acid are then added dropwise, and the reaction is stirred for 2 hours. The resulting precipitate is filtered off and washed with water, and then purified by chromatography (eluant CH2Cl2 then AcOEt) to yield the title product, which is recrystallised from ethanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1(=O)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[N+:11]([O-])([OH:13])=[O:12].C(OC(=O)C)(=[O:17])C>>[N+:11]([C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:17])[S:1][C:5]=2[CH:6]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
S1(C=NC2=C1C=CC=C2)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by chromatography (eluant CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(NC(S2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.